p-(p-Chlorophenoxy)phenylisocyanate
Overview
Description
p-(p-Chlorophenoxy)phenylisocyanate: is an organic compound with the molecular formula C13H8ClNO2. It is a derivative of phenyl isocyanate, where a chlorophenoxy group is attached to the phenyl ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of p-chlorophenol with phenyl isocyanate.
Phosgene-Free Synthesis: Another method involves the catalytic decomposition of methyl N-phenyl carbamate over a bismuth oxide catalyst.
Industrial Production Methods: The industrial production of p-(p-Chlorophenoxy)phenylisocyanate often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-(p-Chlorophenoxy)phenylisocyanate undergoes nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Bases: Such as sodium hydroxide, are used to facilitate nucleophilic aromatic substitution reactions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds.
- Employed in the preparation of isothiocyanates and other derivatives.
Biology and Medicine:
- Investigated for its potential use in drug development and medicinal chemistry.
- Studied for its interactions with biological molecules and potential therapeutic applications.
Industry:
- Utilized in the production of polymers and other industrial chemicals.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of p-(p-Chlorophenoxy)phenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the chlorophenoxy group.
4-Chlorophenyl isocyanate: Similar but with a different substitution pattern on the phenyl ring.
Chlorphenesin: A phenol ether with similar structural features but different functional groups.
Uniqueness: p-(p-Chlorophenoxy)phenylisocyanate is unique due to the presence of both the chlorophenoxy and isocyanate functional groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1-chloro-4-(4-isocyanatophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-10-1-5-12(6-2-10)17-13-7-3-11(4-8-13)15-9-16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYAKTTWBXVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952498 | |
Record name | 1-Chloro-4-(4-isocyanatophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30087-46-8 | |
Record name | 1-Chloro-4-(isocyanatophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30087-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(isocyanatophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-(isocyanatophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Chloro-4-(4-isocyanatophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-(isocyanatophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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